



Technical Support Center: Ceftazidime Pentahydrate Aqueous Solution Stability

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| Compound of Interest | | | | | | |
|----------------------|--------------------------|-----------|--|--|--|--|
| Compound Name: | Ceftazidime pentahydrate | | | | | |
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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of ceftazidime pentahydrate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of ceftazidime in an aqueous solution?

A1: The stability of ceftazidime in aqueous solutions is primarily influenced by temperature, pH, light exposure, and the presence of certain other drugs.[1][2][3] Elevated temperatures and pH values outside the optimal range significantly accelerate degradation.[2][3] Exposure to ultraviolet and visible light can also lead to degradation, although to a lesser extent than temperature and pH.[1][4]

Q2: What is the optimal pH range for maintaining the stability of a ceftazidime aqueous solution?

A2: The maximum stability of ceftazidime in an aqueous solution is observed in the pH range of 4.5 to 6.5.[3][5] Outside of this range, both acidic and basic conditions can catalyze hydrolysis and other degradation reactions.[5][6]

Q3: What are the main degradation products of ceftazidime in an aqueous solution?



A3: The primary degradation products of ceftazidime in aqueous solutions include pyridine and the Δ^2 -ceftazidime isomer.[6][7] Other degradation products can also form, such as those resulting from the opening of the β -lactam ring.[2][6][8]

Q4: What are the recommended storage conditions for reconstituted ceftazidime solutions?

A4: For reconstituted solutions, chemical and physical in-use stability has been demonstrated for eight hours at 25°C and 24 hours at 4°C.[9] From a microbiological standpoint, it is recommended to use the product immediately after reconstitution. If immediate use is not possible, the solution should be stored for no longer than 24 hours at 2-8°C, unless prepared under controlled and validated aseptic conditions.[9][10] Some formulations may have slightly different storage recommendations, so it is always best to consult the product's specific guidelines.[11][12]

Troubleshooting Guides

Problem: My reconstituted ceftazidime solution has changed color.

- Possible Cause: A change in color, often to a yellowish or amber hue, can indicate
 degradation of the ceftazidime.[1][11] This is more likely to occur with improper storage
 conditions, such as elevated temperatures or prolonged exposure to light.[1][2]
- Solution: Discard the discolored solution. Prepare a fresh solution and ensure it is stored under the recommended conditions (refrigerated at 2-8°C and protected from light).[9][11]

Problem: I am seeing unexpected peaks in my HPLC analysis of a ceftazidime solution.

- Possible Cause: Unexpected peaks in an HPLC chromatogram are likely due to the presence of degradation products. The most common degradation products are pyridine and the Δ²-ceftazidime isomer.[6][7]
- Solution:
 - Confirm the identity of the degradation products by comparing their retention times with known standards, if available.



- Review your experimental conditions. Ensure the pH of your solution is within the optimal range of 4.5-6.5 and that the solution has been protected from high temperatures and light.[3]
- Refer to the experimental protocols below for a validated stability-indicating HPLC method.

Data Presentation

Table 1: Stability of Reconstituted Ceftazidime Solutions Under Various Storage Conditions

| Concentrati on | Diluent | Storage Temperatur e (°C) | Storage Duration | Remaining Ceftazidime (%) | Reference |
|-------------------|-------------------------|---------------------------------|---------------------|---------------------------------|-----------|
| 1 g / 10 mL | Water for Injections | 25 | 12 hours | >90% | [11] |
| 1 g / 10 mL | Water for Injections | 2-8 | 7 days | >90% | [11] |
| 1-40 mg/mL | 0.9% Sodium Chloride | 25 | 12 hours | >90% | [12] |
| 1-40 mg/mL | 0.9% Sodium Chloride | 2-8 | 3 days | >90% | [12] |
| 4-12% (w/v) | Not specified | 25 | 24 hours | >90% | [2] |

Table 2: Kinetic Parameters for Ceftazidime Degradation



| Condition | Order of Reaction | Rate Constant (k) | Half-life (t½) | Reference |
|-------------------------------------------|----------------------|----------------------|----------------|-----------|
| 45°C in aqueous solution | First-order | Not specified | Not specified | [1][13] |
| pH 1.38 (0.05 M HCl) at 298 K | Not specified | Not specified | Not specified | [6] |
| pH 6.80 (phosphate buffer) at 298 K | Not specified | Not specified | Not specified | [6] |
| pH 12.7 (0.05 M NaOH) at 298 K | Not specified | Not specified | Not specified | [6] |

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for Ceftazidime

This protocol is a representative method for the analysis of ceftazidime and its degradation products.

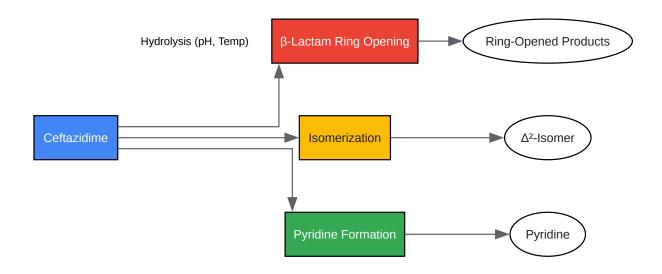
- · Chromatographic System:
 - Column: C18, 250 mm x 4.6 mm, 5 μm particle size.[14]
 - Mobile Phase: A mixture of a buffer solution (e.g., 0.02 M anhydrous sodium acetate, pH
 7.0) and acetonitrile (e.g., 60:40 v/v).[15]
 - Flow Rate: 1.0 1.5 mL/min.[15]
 - Detection: UV at 254 nm.[2][14][15]
 - Injection Volume: 20 μL.[15]
- Preparation of Standard Solution:
 - Accurately weigh a suitable amount of ceftazidime pentahydrate reference standard.



- Dissolve and dilute with the mobile phase to achieve a known concentration (e.g., 300 μg/mL).[15]
- Preparation of Sample Solution:
 - Reconstitute the ceftazidime for injection as per the product instructions.
 - Dilute an appropriate volume of the reconstituted solution with the mobile phase to obtain a theoretical ceftazidime concentration within the linear range of the assay.
- Forced Degradation Studies (for method validation):
 - Acid Degradation: Add 0.5 N HCl and heat at 60°C for 4 hours. Neutralize with 0.5 N NaOH.[16]
 - Base Degradation: Add 0.5 N NaOH and heat at 60°C for 4 hours. Neutralize with 0.5 N
 HCI.
 - Oxidative Degradation: Treat with a solution of hydrogen peroxide.
 - Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C for 3 hours).[17]
 - Photodegradation: Expose the solution to UV light.[1]
- Analysis:
 - Inject the standard and sample solutions into the HPLC system.
 - Identify the ceftazidime peak based on its retention time compared to the standard.
 - Degradation products will appear as separate peaks.
 - Calculate the concentration of ceftazidime and the percentage of degradation in the samples.

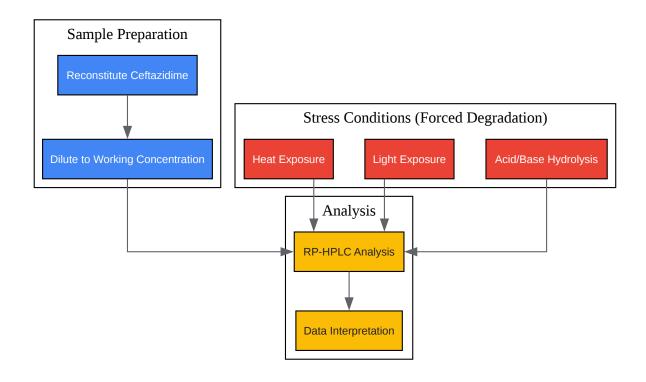
Visualizations





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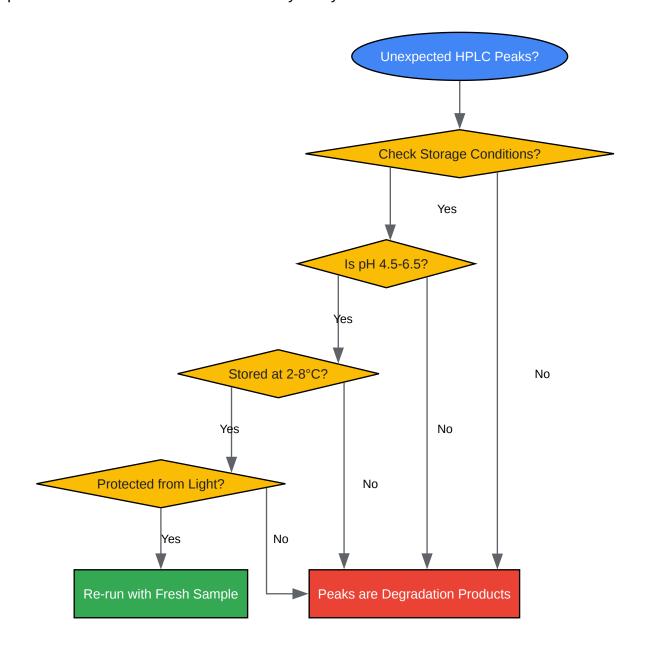
Caption: Degradation pathway of ceftazidime in aqueous solution.



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Caption: Workflow for a ceftazidime stability study.



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Caption: Troubleshooting unexpected HPLC results.

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